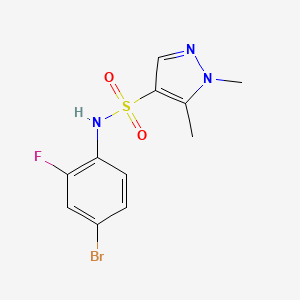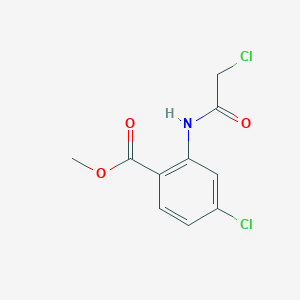
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as BAY-678, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BAY-678 belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry as inhibitors of various enzymes and receptors.
科学的研究の応用
BAY-678 has been extensively studied in various scientific research applications. One of the primary applications of BAY-678 is as an inhibitor of the enzyme PARP-1, which is involved in DNA repair. PARP-1 inhibitors have been shown to have potential therapeutic applications in cancer treatment, as they can enhance the effectiveness of chemotherapy and radiation therapy. BAY-678 has also been studied as an inhibitor of the enzyme HDAC6, which is involved in the regulation of protein degradation. HDAC6 inhibitors have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of BAY-678 is primarily through the inhibition of PARP-1 and HDAC6. PARP-1 inhibitors prevent the repair of DNA damage, leading to increased sensitivity to chemotherapy and radiation therapy. HDAC6 inhibitors inhibit the degradation of misfolded proteins, leading to increased protein aggregation and cell death in neurodegenerative diseases.
Biochemical and Physiological Effects:
BAY-678 has been shown to have several biochemical and physiological effects. In cancer cells, BAY-678 has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP-1. In neurodegenerative diseases, BAY-678 has been shown to inhibit the degradation of misfolded proteins, leading to increased protein aggregation and cell death.
実験室実験の利点と制限
One of the advantages of using BAY-678 in lab experiments is its specificity for PARP-1 and HDAC6. This allows researchers to selectively target these enzymes and study their effects on various biological processes. However, one of the limitations of using BAY-678 is its potential toxicity, as it can lead to increased protein aggregation and cell death in neurodegenerative diseases.
将来の方向性
There are several future directions for the study of BAY-678. One area of research is the development of more potent and selective PARP-1 and HDAC6 inhibitors. Another area of research is the study of the potential therapeutic applications of BAY-678 in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, the development of BAY-678 analogs with improved pharmacokinetic properties could lead to the development of more effective therapies.
合成法
The synthesis of BAY-678 is a multistep process that involves several key reactions. The first step involves the reaction of 4-bromo-2-fluoroaniline with ethyl acetoacetate to form 4-bromo-2-fluorophenylacetoacetamide. This intermediate is then reacted with hydrazine hydrate to form 1,5-dimethyl-1H-pyrazole-4-carbohydrazide. The final step involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbohydrazide with sulfonyl chloride to form BAY-678.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3O2S/c1-7-11(6-14-16(7)2)19(17,18)15-10-4-3-8(12)5-9(10)13/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYRWJBFLADUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7532319.png)
![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532325.png)
![N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532328.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7532334.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)
![1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532373.png)
![5-Oxo-1-[4-[(6-oxo-1-propylpyridin-3-yl)sulfamoyl]phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7532395.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532403.png)
